An In-depth Technical Guide to 3-(Aminosulfonyl)propanoic Acid (CAS 15441-10-8)
An In-depth Technical Guide to 3-(Aminosulfonyl)propanoic Acid (CAS 15441-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Aminosulfonyl)propanoic acid, also known as 3-sulfamoylpropanoic acid, with CAS number 15441-10-8, is an organic building block with potential applications in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and mechanisms of action. While direct experimental data on the biological functions of this specific compound are limited in publicly available literature, this guide draws insights from the well-established activities of structurally related sulfonamides and propanoic acid derivatives. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.
Chemical and Physical Properties
3-(Aminosulfonyl)propanoic acid is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7]
| Property | Value |
| CAS Number | 15441-10-8 |
| Molecular Formula | C₃H₇NO₄S |
| Molecular Weight | 153.16 g/mol [1][3][6][7] |
| IUPAC Name | 3-sulfamoylpropanoic acid[2][8] |
| Synonyms | 3-sulfamoylpropanoic acid[1][8] |
| Appearance | White to off-white solid[4] |
| Boiling Point | 407.8 °C at 760 mmHg[4] |
| Density | 1.572 g/cm³[4] |
| pKa | 4.07 (Predicted)[4] |
| SMILES | O=S(=O)(N)CCC(=O)O[2][6] |
| InChI | InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8)[2][4][6] |
Synthesis
A documented method for the synthesis of 3-(Aminosulfonyl)propanoic acid involves the hydrolysis of a precursor compound.[1]
Experimental Protocol: Synthesis of 3-(Aminosulfonyl)propanoic Acid[1]
Materials:
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Precursor Compound (Assumed to be the corresponding ester or other hydrolyzable derivative)
-
Potassium Hydroxide (KOH)
-
Water
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10% Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
An aqueous solution of potassium hydroxide (6.71 g, 0.120 mol) in 50 mL of water is added to a solution of the precursor compound (10 g, 0.066 mol) in 50 mL of water.
-
The reaction mixture is refluxed for 1 hour.
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After reflux, the mixture is cooled to room temperature.
-
The pH of the solution is adjusted to 2-3 by the addition of 10% HCl.
-
The acidified solution is evaporated to dryness under vacuum.
-
Acetone (150 mL) is added to the resulting residue, and the mixture is stirred for 30 minutes.
-
The solid residue is filtered off and washed with an additional 100 mL of acetone.
-
The filtrate is collected and evaporated under vacuum to yield the colorless crystalline product, 3-(Aminosulfonyl)propanoic acid.
-
The product is dried in the air to a constant weight.
Potential Biological Activities and Mechanisms of Action
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding pharmacophore found in numerous carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[10] A structurally similar compound, 3-(4-sulfamoylphenyl)propanoic acid, has been investigated as a potential carbonic anhydrase inhibitor for reducing intraocular pressure in glaucoma.[2] It is plausible that 3-(Aminosulfonyl)propanoic acid could also exhibit inhibitory activity against various carbonic anhydrase isoforms.
Antimicrobial Activity
Propanoic acid and its derivatives are known to possess antimicrobial properties.[11] For instance, they can suppress the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[11] Furthermore, numerous sulfonamide-containing compounds have been synthesized and evaluated as potential antimicrobial agents.[6][8][12][13][14] The combination of the sulfonamide and propanoic acid moieties in 3-(Aminosulfonyl)propanoic acid suggests it could be a starting point for the development of novel antimicrobial drugs.
Other Potential Therapeutic Areas
The sulfonamide functional group is a versatile scaffold in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including:
Derivatives of sulfamic acid have also been explored as inhibitors of human nucleotide pyrophosphatase/phosphodiesterases (h-NTPDases) and human protein tyrosine phosphatase beta (HPTPβ), which are targets for various diseases.[4][5]
Safety and Handling
3-(Aminosulfonyl)propanoic acid is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
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H301/H302: Toxic/Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements: [2][10]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]
Conclusion
3-(Aminosulfonyl)propanoic acid (CAS 15441-10-8) is a chemical compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While direct biological data for this molecule is currently limited, its structural relationship to well-known pharmacologically active classes, such as sulfonamides and propanoic acid derivatives, provides a strong rationale for its exploration as a scaffold for novel therapeutics. This guide has summarized the available physicochemical data, provided a detailed synthesis protocol, and outlined potential areas of biological activity based on analogous structures. It is hoped that this compilation of information will facilitate future research into the properties and applications of this promising compound.
References
- 1. 3-(AMINOSULFONYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 3-(4-Sulfamoylphenyl)propanoic acid | 90610-69-8 [smolecule.com]
- 3. mdpi.org [mdpi.org]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
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- 9. 3-(Aminosulfonyl)propanoic acid [myskinrecipes.com]
- 10. Sulfamates and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
